molecular formula C11H8BrClO2 B6169532 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one CAS No. 2416228-92-5

3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one

Cat. No.: B6169532
CAS No.: 2416228-92-5
M. Wt: 287.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of 6-chloro-2-methyl-4H-chromen-4-one, which is then subjected to bromomethylation. The bromomethylation step involves the reaction of the chromenone with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromenone ring to dihydro derivatives.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted chromenones with various functional groups.

    Oxidation: Formation of chromenone carboxylic acids or ketones.

    Reduction: Formation of dihydrochromenones.

Scientific Research Applications

3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticoagulant activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The chromenone core can interact with cellular receptors and enzymes, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

  • 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one
  • 3-(chloromethyl)-6-chloro-2-methyl-4H-chromen-4-one
  • 3-(bromomethyl)-6-methoxy-2-methyl-4H-chromen-4-one
  • 3-(bromomethyl)-6-chloro-4H-chromen-4-one

Comparison:

Properties

CAS No.

2416228-92-5

Molecular Formula

C11H8BrClO2

Molecular Weight

287.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.